![molecular formula C9H10BClO2 B7451394 5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL
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Overview
Description
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique structural features and potential pharmacological activities. The presence of boron in its structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of the compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Hydrolysis: The compound can be hydrolyzed to form boronic acid derivatives.
Oxidation and Reduction: It can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like aryl halides and catalysts such as palladium.
Hydrolysis: Requires the presence of water and a catalyst, often silica.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives and substituted benzo[C][1,2]oxaborol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential as a hypoxia inhibitor, targeting tumor hypoxia in cancer research.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For instance, it can bind to the catalytic domain of enzymes, such as phosphodiesterase-4 (PDE4), inhibiting their activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects. Additionally, its role as a hypoxia inhibitor involves targeting hypoxia-inducible factor-1 (HIF-1), which is crucial in tumor cell survival and metastasis .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another boron-containing compound used as a PDE4 inhibitor for treating skin conditions like psoriasis and atopic dermatitis.
Benzo[C][1,2,5]oxadiazoles: Known for their anticancer potential and used in similar research applications.
Benzo[C][1,2,5]thiadiazoles: Also investigated for their pharmacological activities, particularly in cancer research.
Uniqueness
5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific structural features and the presence of both chlorine and boron atoms. These elements contribute to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNRAHSQMHTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)Cl)C(O1)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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